N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
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Overview
Description
N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a complex organic compound with a unique spirocyclic structure.
Scientific Research Applications
N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological processes.
Medicine: It has potential as a lead compound in drug discovery.
Industry: It is explored for its catalytic properties and material science applications.
Mechanism of Action
The mechanism of action of this compound is not specified in the available sources. It’s possible that the mechanism of action could vary depending on the context in which this compound is used, such as drug discovery, catalysis, or material science.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and taking off contaminated clothing and washing it before reuse .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonane-2-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amines and carboxamides, such as:
Uniqueness
N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
IUPAC Name |
N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-21(2)26-15-22(16-27-21)13-24(14-22)20(25)23-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVSXMWJZJQCGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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